molecular formula C16H14N4O2 B2831182 N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide CAS No. 946339-97-5

N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide

Cat. No.: B2831182
CAS No.: 946339-97-5
M. Wt: 294.314
InChI Key: CZHBHULYRYIHHE-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a quinoline ring with a hydroxyl group at position 4 and a carboxamide group at position 3. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dimethylpyrimidine-2-amine, which is then reacted with 4-hydroxyquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination or nitrating agents like nitric acid (HNO₃) for nitration.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated pyrimidine derivatives.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide has a wide range of applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-N-phenylacetamide
  • N-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide

Uniqueness

Compared to similar compounds, N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide stands out due to its hydroxyl and carboxamide functional groups, which confer unique reactivity and biological activity. These functional groups enable the compound to participate in a broader range of chemical reactions and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-9-7-10(2)19-16(18-9)20-15(22)12-8-17-13-6-4-3-5-11(13)14(12)21/h3-8H,1-2H3,(H,17,21)(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHBHULYRYIHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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